5-Nitropyrimidine-2(1H)-thione
Description
Structure
3D Structure
Properties
CAS No. |
14248-04-5 |
|---|---|
Molecular Formula |
C4H3N3O2S |
Molecular Weight |
157.15 g/mol |
IUPAC Name |
5-nitro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C4H3N3O2S/c8-7(9)3-1-5-4(10)6-2-3/h1-2H,(H,5,6,10) |
InChI Key |
GBAXQWMQPVQMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=S)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 5 Nitropyrimidine 2 1h Thione and Its Analogs
Direct Synthesis Routes to 5-Nitropyrimidine-2(1H)-thione
Direct synthesis methods provide a straightforward approach to obtaining this compound. These methods typically involve either the nitration of a pre-existing pyrimidinethione ring or the introduction of a thiol group onto a pre-functionalized nitropyrimidine.
Nitration of Pyrimidinethione Precursors
The nitration of pyrimidinethione precursors is a common method for the synthesis of this compound. This electrophilic substitution reaction introduces a nitro group at the C5 position of the pyrimidine (B1678525) ring, which is activated by the electron-donating character of the sulfur and nitrogen atoms. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The precise conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired product and avoid over-nitration or degradation of the starting material. orgsyn.org
For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been shown to yield 5,5-gem-dinitropyrimidine-4,6-diones in high yields when conducted in sulfuric acid. nih.gov While this specific example does not yield a thione directly, it demonstrates the feasibility of nitrating the pyrimidine ring at the 5-position. The success of the nitration is influenced by the nature of the substituents on the pyrimidine ring. Electron-releasing groups generally facilitate the reaction, while electron-withdrawing groups can deactivate the ring towards electrophilic attack. rsc.org
Substitution Reactions of Halogenated Pyrimidines with Thiolating Agents
An alternative direct route involves the reaction of a halogenated nitropyrimidine with a thiolating agent. In this approach, a pre-synthesized 5-nitropyrimidine (B80762) bearing a leaving group, such as a chlorine atom at the C2 position, is treated with a sulfur nucleophile. This nucleophilic aromatic substitution reaction replaces the halogen with a thiol group, yielding the desired this compound.
The synthesis of various 5-nitropyrimidines derived from 2-chloro-5-nitropyrimidine (B88076) has been described, highlighting the utility of this precursor in accessing a range of substituted nitropyrimidines. rsc.org The reaction with a suitable thiolating agent, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, would lead to the formation of this compound. The reactivity of the halogenated pyrimidine is enhanced by the presence of the electron-withdrawing nitro group.
Multicomponent and Cascade Reactions for Pyrimidine-2(1H)-thione Scaffolds
Multicomponent reactions (MCRs) and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine-2(1H)-thiones from simple starting materials in a single step. japsonline.com These strategies are highly valued in medicinal chemistry for generating libraries of structurally diverse compounds.
Cyclization Reactions involving Thiourea and Related Reagents
The Biginelli reaction and its variations are classic examples of multicomponent reactions used to synthesize dihydropyrimidinones and their thione analogs. japsonline.commdpi.com In the context of pyrimidine-2(1H)-thiones, thiourea is a key building block that provides the N-C-N-S core of the final heterocyclic ring. nih.govnih.gov
The general strategy involves the condensation of an aldehyde, a β-dicarbonyl compound (or a related active methylene (B1212753) species), and thiourea. japsonline.comlongdom.org The reaction can be catalyzed by acids or bases and can be performed under various conditions, including conventional heating, microwave irradiation, or using ionic liquids as catalysts. japsonline.comorganic-chemistry.org For example, the reaction of chalcones with thiourea in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in ethanol (B145695) leads to the formation of dihydropyrimidine-2(1H)-thiones. nih.govnih.govresearchgate.net
The following table summarizes some examples of cyclization reactions involving thiourea to form pyrimidine-2(1H)-thione derivatives.
| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product | Reference |
| Chalcones | - | Ethanolic NaOH, reflux | 4,6-Disubstituted-3,4-dihydropyrimidine-2(1H)-thiones | nih.gov |
| Thiophene-2-carbaldehyde | Cyanoethylacetate | - | 4-Oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | japsonline.com |
| Pyrrole aldehyde | Ethyl 3,5-dioxohexanoate | Ultrasonic irradiation | Substituted pyrimidin-thione | ekb.eg |
| Chalcones | - | Alcoholic KOH, reflux | 3,4-Dihydro-1H-pyrimidine-2-thiones | nih.gov |
| Aromatic aldehydes | β-ketoester | L-proline nitrate, methanol, room temp. | Ethyl 6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates | japsonline.com |
| Benzaldehyde | Diethyl malonate | Trifluoroacetic acid, 60-65°C | Diethyl 4-phenyl-2-thioxohexahydropyrimidine-5,5-dicarboxylate | longdom.org |
Oxidative Annulation and Coupling Reactions
While less common for the direct synthesis of this compound itself, oxidative annulation and coupling reactions represent a potential strategy for constructing the pyrimidine-2(1H)-thione scaffold. These methods often involve the formation of new C-C or C-N bonds under oxidative conditions. For instance, palladium-catalyzed reductive cyclization of dinitrodialkenylbenzenes has been used to synthesize pyrroloindoles, demonstrating a strategy that could potentially be adapted for pyrimidine ring formation. nih.gov
Base-Facilitated Intermolecular C-N Bond Fabrication
The formation of the pyrimidine ring inherently involves the creation of C-N bonds. In many of the cyclization reactions mentioned above, a base is employed to facilitate key steps in the reaction mechanism. For example, in the Biginelli-like reactions, the base can deprotonate the active methylene compound, initiating the condensation cascade. mdpi.com Similarly, in the cyclization of chalcones with thiourea, a base like sodium hydroxide or potassium hydroxide is crucial for the reaction to proceed. nih.govnih.gov The base promotes the cyclization and dehydration steps that lead to the final pyrimidine-2(1H)-thione product.
Post-Synthetic Functionalization of this compound
The presence of multiple reactive sites in this compound—namely the thione moiety, the electron-withdrawing nitro group, and the pyrimidine ring itself—offers a versatile platform for a variety of post-synthetic transformations.
The thione moiety in this compound is a soft nucleophile and readily undergoes reactions with various electrophiles, primarily at the sulfur atom. This S-functionalization is a common strategy to introduce a wide range of substituents.
S-Alkylation: The most prevalent reaction at the thione group is S-alkylation, which typically proceeds in the presence of a base to generate the more nucleophilic thiolate anion. A variety of alkylating agents can be employed, leading to the formation of 2-(alkylthio)-5-nitropyrimidines. While specific studies on the S-alkylation of this compound are not extensively documented in publicly available literature, the reactivity is well-established for analogous pyrimidine-2(1H)-thione systems. For instance, the reaction of pyrimidine-2-thione derivatives with alkyl halides or other electrophiles in the presence of a base like potassium carbonate or sodium hydride in a suitable solvent such as dimethylformamide (DMF) or ethanol is a standard procedure.
| Electrophile | Base | Solvent | Product | Reference |
| Alkyl Halide (R-X) | K2CO3 | DMF | 2-(Alkylthio)-5-nitropyrimidine | N/A |
| Ethyl Chloroacetate | NaH | Ethanol | Ethyl 2-((5-nitropyrimidin-2-yl)thio)acetate | N/A |
| Benzyl Bromide | NaOH | Water/Ethanol | 2-(Benzylthio)-5-nitropyrimidine | N/A |
This table represents expected reactions based on the known reactivity of similar pyrimidine-2-thiones, as specific literature for this compound is limited.
The nitro group at the C5 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrimidine ring. Its transformation into other functional groups, particularly an amino group, is a key derivatization strategy.
Reduction to an Amino Group: The reduction of the nitro group to an amine is a fundamental transformation that yields 5-aminopyrimidine-2(1H)-thione. This conversion can be achieved using various reducing agents. Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. nih.gov Chemical reduction methods using reagents like tin(II) chloride in hydrochloric acid, or iron powder in acetic acid are also effective. nih.gov The resulting 5-aminopyrimidine-2(1H)-thione is a valuable intermediate for further functionalization, such as diazotization followed by substitution, or acylation and sulfonylation of the amino group.
| Reducing Agent | Catalyst | Solvent | Product | Reference |
| H2 | Pd/C | Ethanol/Methanol | 5-Aminopyrimidine-2(1H)-thione | nih.gov |
| SnCl2·2H2O | - | HCl (conc.) | 5-Aminopyrimidine-2(1H)-thione | N/A |
| Fe | - | Acetic Acid | 5-Aminopyrimidine-2(1H)-thione | N/A |
| Sodium Hydrosulfite | - | Water/Ethanol | 5-Aminopyrimidine-2(1H)-thione | N/A |
This table outlines common reduction methods for aromatic nitro compounds, which are applicable to this compound.
The electron-deficient nature of the pyrimidine ring, enhanced by the C5-nitro group, makes it susceptible to nucleophilic attack, particularly at the C4 and C6 positions.
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group, such as a halogen, is present at the C4 or C6 position, it can be readily displaced by a variety of nucleophiles. For instance, in a related compound, 4-chloro-5-nitropyrimidine, the chloro group is highly activated towards nucleophilic substitution by amines, alkoxides, and thiolates. nih.gov This reactivity is expected to be similar for a hypothetical 4-halo-5-nitropyrimidine-2(1H)-thione. The reaction of 5-nitropyrimidine itself with nucleophiles can lead to ring-opening and transformation reactions. wur.nlresearchgate.net
| Nucleophile | Leaving Group (at C4/C6) | Solvent | Product | Reference |
| Amines (R-NH2) | Cl | Dichloromethane | 4-Amino-5-nitropyrimidine-2(1H)-thione | nih.gov |
| Alkoxides (R-O-) | Cl | Corresponding Alcohol | 4-Alkoxy-5-nitropyrimidine-2(1H)-thione | N/A |
| Thiolates (R-S-) | Cl | DMF | 4-(Alkylthio)-5-nitropyrimidine-2(1H)-thione | N/A |
This table illustrates the expected nucleophilic aromatic substitution reactions on a hypothetical 4-halo-5-nitropyrimidine-2(1H)-thione, based on the reactivity of similar 5-nitropyrimidine systems.
Molecular Structure, Tautomerism, and Conformational Analysis of 5 Nitropyrimidine 2 1h Thione
Thiol-Thione Tautomerism in the Pyrimidine-2(1H)-thione System
The pyrimidine-2(1H)-thione core of the title compound can exist in two tautomeric forms: the thione (amide) form and the thiol (enol) form. This prototropic tautomerism involves the migration of a proton between the nitrogen atom of the pyrimidine (B1678525) ring and the exocyclic sulfur atom. The parent compound is formally named 1H-pyrimidine-2-thione for the thione tautomer and pyrimidine-2-thiol (B7767146) for the thiol tautomer. nih.gov
Figure 1: Thiol-Thione Tautomeric Equilibrium
Experimental studies on the broader class of 2-mercaptopyrimidines provide significant insight into the tautomeric equilibrium. Techniques such as UV-VIS spectroscopy have been employed to study the tautomerism of compounds like 2-mercaptopyrimidine (B73435) and 4,6-dimethyl-2-mercaptopyrimidine (B146703) in various solvents. cdnsciencepub.com These investigations consistently show that the position of the equilibrium is highly dependent on the environment.
In accordance with general observations, polar solvents and self-association through hydrogen bonding significantly shift the equilibrium toward the more polar thione form. cdnsciencepub.com Conversely, in dilute solutions of nonpolar solvents, the thiol form tends to predominate. cdnsciencepub.com Spectrophotometric analysis over time in solvents like ethanol (B145695), dioxane, and water has also revealed a quantitative transformation of the thiol form into corresponding symmetrical disulfides, a process that is reversible in water. cdnsciencepub.com
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been used to study this phenomenon. For the related compound 2-hydroxy-5-nitropyridine, which exhibits a similar keto-enol tautomerism, NMR chemical shifts calculated for the keto form (analogous to the thione form) showed better agreement with experimental data in DMSO-d6 than those calculated for the enol form. elsevierpure.com This suggests a preference for the keto (thione) tautomer in the solid state and in polar solvents.
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in investigating the energetics of tautomeric equilibria. For the related pyridine-2(1H)-thione/pyridine-2-thiol system, DFT (B3LYP) and ab initio methods have been applied to model the tautomerization energies. rsc.org While gas-phase calculations sometimes slightly favor the thiol form, the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM) accurately predicts the stabilization of the thione tautomer in solution. rsc.orgresearchgate.net
Theoretical studies on various triazole-3-thione and thiadiazole derivatives also consistently find the thione tautomer to be energetically more stable than the thiol form in the gas phase and in solution. nih.gov For instance, in a study of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, DFT calculations showed the thione tautomer to be more stable by approximately 13-14 kcal/mol. nih.gov Similarly, for 2-pyridinethione, water-assisted proton transfer mechanisms have been studied, showing that hydration significantly lowers the activation barrier for tautomerization but that the bulk solvent effect still favors the thione form. researchgate.net
For 2-hydroxy-5-nitropyridine, DFT calculations predicted the keto tautomer to be more stable than the enol form by about 0.86–1.35 kcal/mol in the gas phase, providing further evidence that the electron-withdrawing nitro group contributes to the stability of the amide-like configuration. elsevierpure.com
Table 1: Summary of Theoretical Stability of Thione vs. Thiol Tautomers for Related Compounds An interactive table would allow users to sort by compound or method.
| Compound System | Computational Method | Basis Set | Phase | Finding | Reference |
|---|---|---|---|---|---|
| Pyridine-2-thione | B3LYP | 6-311+G(2d,p) | Gas | Thiol favored by ~4 kJ/mol | rsc.org |
| Pyridine-2-thione | B3LYP/SCIPCM | 6-311+G(2d,p) | Solution | Thione favored; accurately predicted | rsc.org |
| 2-Pyridinethione | B3LYP | 6-311++G(2d,2p) | Gas & Solution | Thione favored in polar medium | researchgate.net |
| Indolyl-triazole-thione | DFT | - | Gas | Thione more stable by ~13-14 kcal/mol | nih.gov |
| 2-Hydroxy-5-nitropyridine | DFT (B3LYP) | 6-311++G(d,p) | Gas | Keto form more stable by ~0.86-1.35 kcal/mol | elsevierpure.com |
Structural Elucidation via X-ray Crystallography and Diffraction Techniques
X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov While specific X-ray diffraction data for 5-Nitropyrimidine-2(1H)-thione is not publicly available, the crystal structure of the parent compound, pyrimidine-2(1H)-thione, has been determined (CCDC 919699). nih.gov
The analysis of pyrimidine-2(1H)-thione reveals a planar pyrimidine ring. In the solid state, it exists as the thione tautomer. nih.gov The molecules typically form hydrogen-bonded dimers via the N-H and C=S groups, a common structural motif for such compounds. rsc.org The introduction of a nitro group at the 5-position is expected to influence the crystal packing through potential intermolecular interactions involving the oxygen atoms of the nitro group, but it is not expected to significantly distort the planarity of the pyrimidine ring itself. Studies on other pyrimidine derivatives confirm the utility of X-ray crystallography in establishing their solid-state structures and coordination modes in complexes. researchgate.net
Conformational Dynamics and Isomerism of this compound
Conformational isomerism refers to the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. psu.edu For this compound, the primary source of conformational flexibility is the rotation of the nitro group (–NO₂) around the C5–N bond.
The pyrimidine ring itself is aromatic and thus rigid. nih.gov However, the orientation of the nitro group relative to the ring can vary. Computational methods are often used to explore the conformational landscape of such molecules. researchgate.netnih.gov For the related compound 2-hydroxy-5-nitropyridine, the rotational barrier of the nitro group was predicted using DFT calculations, which is a key parameter in understanding its conformational dynamics. elsevierpure.com
The presence of different conformers can be significant, as the active conformation for a biological interaction may not be the most stable, or lowest energy, conformation. psu.edu The conformational flexibility of the pyrimidine scaffold is a subject of interest in drug design, with strategies aimed at creating both rigid and flexible molecules to probe interactions with biological targets. nih.govfrontiersin.org While specific studies on the conformational dynamics of this compound are not available, it is understood that like most drug-like molecules with rotatable bonds, it will exist as an equilibrium of conformers in solution. nih.gov
Spectroscopic Characterization and Vibrational Analysis of 5 Nitropyrimidine 2 1h Thione
Advanced Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying functional groups and understanding the bonding framework of a molecule. For 5-Nitropyrimidine-2(1H)-thione, these spectra are characterized by distinct bands corresponding to the vibrations of the pyrimidine (B1678525) ring, the nitro group, and the thione group.
The vibrational spectrum of this compound can be interpreted by comparing it to the spectra of related molecules like pyrimidine-2-thione and other nitro-substituted aromatic compounds. capes.gov.brelsevierpure.com The fundamental frequencies are assigned to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds.
Key vibrational bands for related compounds are summarized below, providing an expected range for the title compound's spectral features. The FT-IR spectrum of the closely related 5-nitropyridine-2-thiolate shows characteristic peaks for aromatic amine stretching at 1589, 1495, 1443, and 1267 cm⁻¹. acs.org The asymmetric and symmetric stretching vibrations of the N-O bond in the nitro group are typically observed around 1556 cm⁻¹ and 1331 cm⁻¹, respectively. acs.org For pyrimidine-2-thiones in general, bands related to the C=S group are expected, while other characteristic bands include C-H in-plane and out-of-plane bending. acs.orgresearchgate.net
The Raman spectrum provides complementary information, particularly for symmetric vibrations and bonds that are less polar. For the parent molecule, pyrimidine-2-thione, a detailed vibrational analysis has been conducted, which serves as a foundational reference for assigning the spectra of its derivatives. capes.gov.br The introduction of the nitro group at the C5 position is expected to significantly influence the ring's vibrational modes.
Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound based on Analogous Compounds
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| N-H Stretch | 3441 - 3387 | FT-IR | researchgate.net |
| C-H Stretch (aromatic) | ~3100 - 3000 | FT-IR, Raman | acs.org |
| NO₂ Asymmetric Stretch | ~1556 | FT-IR | acs.org |
| C=C, C=N Ring Stretch | ~1589 | FT-IR | acs.org |
| NO₂ Symmetric Stretch | ~1331 | FT-IR | acs.org |
| C-N Stretch | ~1267 | FT-IR | acs.org |
| C-H In-plane Bend | 1138 - 1092 | FT-IR | acs.org |
| C=S Stretch | ~1610 | FT-IR | researchgate.net |
Note: This table is predictive and based on data from structurally similar compounds.
To achieve a more precise and reliable assignment of vibrational bands, experimental FT-IR and Raman spectra are often correlated with theoretical predictions from quantum chemical calculations. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed to calculate the harmonic vibrational frequencies, IR intensities, and Raman activities of the optimized molecular structure. elsevierpure.comnih.gov
For related molecules like 2-amino-5-nitropyrimidine (B189733) and 5-nitropyridine-2-thiolate, computational studies have shown a strong agreement between the calculated vibrational frequencies and the experimental data after applying appropriate scaling factors. acs.orgnih.gov These calculations not only support the assignment of fundamental modes but also help in understanding complex spectral regions where multiple vibrational modes may overlap. Such theoretical analyses provide insights into the force constants of the bonds and the potential energy distribution (PED) for each normal mode, confirming the nature of the vibrations. elsevierpure.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise connectivity and electronic environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR studies provide comprehensive structural information.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine ring and the N-H proton. The chemical shifts of the ring protons are influenced by the electron-withdrawing nitro group and the thione substituent. Based on data for the parent pyrimidine molecule, the H4/H6 protons appear at a lower field than the H5 proton. chemicalbook.com However, in the title compound, the C5 position is substituted. The remaining H4 and H6 protons would appear as singlets (or a doublet if coupled to each other, though long-range coupling is often small). The strong deshielding effect of the nitro group would likely shift these proton signals further downfield. The N-H proton of the thione tautomer is also expected to appear as a broad singlet at a downfield chemical shift.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H4, H6 | > 8.8 | Singlet | Expected to be significantly downfield due to adjacent nitrogen atoms and the C5-nitro group. |
Note: This table is predictive. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment. The C2 carbon, bonded to both a nitrogen and the sulfur of the thione group, is expected to have a characteristic downfield shift, often appearing in the range of 160-180 ppm for thiones. researchgate.net The C5 carbon, attached to the nitro group, will also be significantly affected. The C4 and C6 carbons, adjacent to ring nitrogens, will appear at a lower field compared to typical aromatic carbons. chemicalbook.com Computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method, are valuable for predicting and confirming ¹³C chemical shifts. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C2 | ~175 - 185 | Thione carbon (C=S), expected to be the most downfield. |
| C4, C6 | ~155 - 160 | Influenced by adjacent ring nitrogens. |
Note: This table is predictive and based on general values for similar functional groups and structures.
¹⁵N NMR spectroscopy is a specialized technique that directly probes the electronic environment of the nitrogen atoms within the pyrimidine ring and the nitro group. The chemical shifts of the ring nitrogens (N1 and N3) are particularly informative. In pyrimidine systems, these nitrogens typically resonate in a specific region, but their shifts are strongly influenced by substitution and protonation state. nih.gov Studies on related nitropyridines have shown that the nitro group has a significant influence on the shielding of nearby nuclei. nih.gov
The N1 nitrogen, bearing a proton in the thione tautomer, will have a different chemical shift compared to the N3 nitrogen. The nitrogen of the nitro group (NO₂) is expected to resonate at a much lower field (higher ppm value), which is characteristic for this functional group. elsevierpure.com Coordination or hydrogen bonding at the ring nitrogens can induce significant upfield or downfield shifts, providing insight into intermolecular interactions. nih.govrsc.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-nitropyridine-2-thiolate |
| Pyrimidine-2-thione |
| 2-amino-5-nitropyrimidine |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of a molecule like this compound is determined by the electronic transitions that can be induced by the absorption of ultraviolet or visible light. These transitions involve the promotion of electrons from a lower energy molecular orbital to a higher energy one. For organic molecules containing heteroatoms and multiple bonds, the most significant transitions typically occur in the 200-800 nm range and are the n-π* (non-bonding to anti-bonding pi) and π-π* (bonding pi to anti-bonding pi) transitions. nih.gov
The structure of this compound contains several chromophores—groups responsible for absorbing light—including the pyrimidine ring, the nitro group (-NO₂), and the thione group (C=S). The conjugation between the pyrimidine ring and the nitro group, along with the presence of non-bonding electrons on the nitrogen and sulfur atoms, dictates its characteristic UV-Vis spectrum.
The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to both π-π* and n-π* transitions.
π-π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In this compound, the conjugated system comprises the pyrimidine ring and the attached nitro group. This extended π-system would give rise to intense absorption bands, likely in the 250-350 nm region. The presence of substituents on the pyrimidine ring significantly influences the energy of these transitions. researchgate.net For comparison, pyrimidine itself has a π-π* transition around 243 nm. The presence of the electron-withdrawing nitro group and the thione group would be expected to shift this absorption.
n-π Transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (n) to a π* anti-bonding orbital. They are typically of lower intensity than π-π* transitions. In this compound, the non-bonding electrons are located on the nitrogen atoms of the pyrimidine ring, the oxygen atoms of the nitro group, and the sulfur atom of the thione group. The n-π* transitions are expected to appear as longer-wavelength shoulders or distinct bands in the spectrum, generally above 300 nm. researchgate.net The thione group (-C=S), in particular, is known to exhibit n-π* transitions at relatively long wavelengths. researchgate.net
The polarity of the solvent can significantly influence the position of absorption maxima in a UV-Vis spectrum, a phenomenon known as solvatochromism. researchgate.net The study of these shifts can provide insight into the nature of the electronic transitions.
Effect on π-π Transitions:* For π-π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (a shift to longer wavelengths, or a "red shift"). This occurs because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. researchgate.net
Effect on n-π Transitions:* Conversely, for n-π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift"). This is because the non-bonding electrons in the ground state can interact with polar protic solvents (like ethanol (B145695) or water) through hydrogen bonding. This interaction stabilizes the ground state more than the excited state, thus increasing the energy required for the transition. researchgate.netcapes.gov.br
Computational Chemistry and Theoretical Modeling of 5 Nitropyrimidine 2 1h Thione
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. physchemres.org DFT methods, particularly using functionals like B3LYP, are frequently employed to investigate the properties of pyrimidine (B1678525) derivatives. nih.gov These calculations are instrumental in determining the molecule's structural and vibrational characteristics.
Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. physchemres.org For pyrimidine derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are performed to determine the optimized molecular geometry. physchemres.orgcore.ac.uk
The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total energy until a stable equilibrium structure is found. physchemres.org For 5-Nitropyrimidine-2(1H)-thione, theoretical calculations would predict the precise bond lengths, bond angles, and dihedral angles that characterize its ground state. The planarity of the pyrimidine ring and the orientation of the nitro (NO₂) and thione (C=S) groups are key structural parameters determined through this process. Studies on similar heterocyclic systems indicate that the pyrimidine ring generally adopts a planar or near-planar conformation, though substitution can cause minor distortions. nih.gov The final optimized structure represents a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in subsequent vibrational analysis. nih.gov
Table 1: Predicted Geometrical Parameters for this compound Based on DFT Calculations (Note: The following data is illustrative, based on typical values for similar pyrimidine derivatives calculated using DFT methods.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2=S | 1.685 | N1-C2-N3 | 118.5 |
| C2-N1 | 1.380 | C2-N1-C6 | 120.0 |
| C2-N3 | 1.375 | C2-N3-C4 | 121.0 |
| C4-C5 | 1.410 | N3-C4-C5 | 119.5 |
| C5-C6 | 1.390 | C4-C5-C6 | 118.0 |
| C5-N(O₂) | 1.470 | C4-C5-N(O₂) | 119.0 |
| N-O | 1.230 | O-N-O | 125.0 |
This interactive table provides representative values for the key structural parameters of this compound.
Harmonic vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov This analysis is performed on the optimized geometry of the molecule. The calculation provides the frequencies of the normal modes of vibration, which correspond to the absorption bands observed in experimental spectra. nih.gov Each vibrational frequency is a distinctive signature of a specific molecular motion, such as the stretching or bending of bonds. nih.gov
For this compound, DFT calculations can predict the vibrational frequencies associated with its key functional groups. These include the C=S stretching, N-H bending and stretching, and the symmetric and asymmetric stretching modes of the NO₂ group. core.ac.uk Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete electron correlation. nih.gov To improve agreement with experimental data, the calculated frequencies are commonly scaled using empirical scale factors. nih.govnih.gov This combined experimental and theoretical approach allows for a detailed and accurate assignment of the vibrational modes. nih.gov
Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Analogs (Note: This table presents typical frequency ranges for the functional groups found in the target molecule, based on data from related compounds.)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
| N-H Stretch | ~3100-3180 | ~3100-3150 |
| C-H Stretch | ~3030-3090 | ~3040-3060 |
| C=O Stretch (in keto form) | ~1640-1670 | ~1642-1673 |
| NO₂ Asymmetric Stretch | ~1550-1580 | Not Available |
| NO₂ Symmetric Stretch | ~1340-1370 | ~1270-1305 |
| C=S Stretch | ~640-720 | ~642-720 |
This interactive table correlates the predicted vibrational frequencies with experimentally observed values for key functional groups in similar pyrimidine structures.
Electronic Structure and Quantum Chemical Parameters
The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide essential quantum chemical parameters that describe this structure.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.com A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. irjweb.comchalcogen.ro
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the thione group and the pyrimidine ring. The LUMO is likely concentrated on the electron-deficient nitro group, which is a strong electron-acceptor. nih.govresearchgate.net The charge transfer from the HOMO to the LUMO represents the lowest energy electronic transition, which can be analyzed using Time-Dependent DFT (TD-DFT) to predict UV-visible absorption spectra. nih.govnih.gov
Table 3: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters (Note: Values are illustrative, based on calculations for analogous nitropyrimidine and thione compounds.)
| Parameter | Symbol | Typical Value (eV) |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.3 to -7.0 |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.8 to -2.5 |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 4.5 |
| Electronegativity | χ | 4.05 to 4.75 |
| Chemical Hardness | η | 2.0 to 2.25 |
| Electrophilicity Index | ω | 3.7 to 5.1 |
This interactive table outlines key quantum chemical parameters derived from HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.net Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. Blue-colored regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack.
In this compound, the MEP map would be expected to show the most negative potential (red/yellow) around the oxygen atoms of the nitro group and the sulfur atom of the thione group, highlighting these as primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom attached to the ring nitrogen (N-H) would exhibit a region of positive potential (blue), indicating its susceptibility to deprotonation or interaction with nucleophiles. researchgate.net
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). chalcogen.ro
Table 4: Illustrative NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: This table shows hypothetical but representative NBO interactions for this compound.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) S | π* (N1-C2) | ~15-20 |
| LP (1) N1 | π* (C2-N3) | ~25-30 |
| LP (1) O (of NO₂) | π* (C5-N) | ~18-25 |
| π (C4-C5) | π* (C5-C6) | ~20-27 |
This interactive table details significant electron delocalization interactions and their corresponding stabilization energies as determined by NBO analysis.
Dipole Moments and Polarizabilities
In this compound, the thione group (C=S) is expected to influence the electronic distribution. The polarizability of a molecule, which describes its ability to form an induced dipole moment in an external electric field, is also a key parameter. researchgate.net It is typically represented as a tensor with components along different molecular axes. researchgate.net For molecules with potential NLO properties, a high polarizability is desirable. The combination of the π-deficient pyrimidine ring, the powerful electron-accepting nitro group, and the sulfur atom in the thione group, which can act as a polarizable donor, suggests that this compound likely possesses a significant dipole moment and high polarizability, making it an interesting candidate for further theoretical and experimental investigation.
Table 1: Calculated Dipole Moment and Polarizability for the Analogous Compound 2-Amino-5-nitropyrimidine (B189733) nih.gov
| Property | Value |
| Dipole Moment (μ) | 5.33 Debye |
| Mean Polarizability (α) | 12.37 x 10⁻²⁴ esu |
| First Hyperpolarizability (β₀) | 10.96 x 10⁻³⁰ esu |
Note: These values are for 2-amino-5-nitropyrimidine and serve as a reference for the potential properties of this compound.
Reaction Mechanism Studies and Intrinsic Reaction Coordinate (IRC) Analysis
The study of reaction mechanisms through computational methods provides a detailed picture of the transformation of reactants to products via transition states. Intrinsic Reaction Coordinate (IRC) analysis is a crucial technique that maps the minimum energy path connecting a transition state to the corresponding reactants and products, confirming the nature of the transition state.
Nucleophilic aromatic substitution (SₙAr) reactions on electron-deficient aromatic rings, such as the 5-nitropyrimidine (B80762) system, typically proceed through the formation of a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com This complex is a negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. researchgate.netyoutube.com
For this compound, a nucleophilic attack at a carbon atom of the pyrimidine ring would lead to the formation of a Meisenheimer intermediate. The negative charge in this intermediate would be stabilized by the strongly electron-withdrawing nitro group through resonance. Computational studies can be employed to model the geometry and energy of this intermediate and the transition states leading to and from it. While specific studies on this compound are lacking, research on the related 2-chloro-5-nitropyrimidine (B88076) shows that the first step, the formation of the zwitterionic Meisenheimer complex, is a key part of the mechanistic route. researchgate.net
The SₙAr mechanism is a primary pathway for the reaction of this compound with nucleophiles. The general mechanism involves two main steps:
Addition of the nucleophile: The nucleophile attacks the electron-deficient pyrimidine ring, forming the resonance-stabilized Meisenheimer complex. This step is usually the rate-determining step of the reaction. masterorganicchemistry.com
Departure of the leaving group: The aromaticity of the ring is restored by the elimination of a leaving group.
In the case of this compound, the reaction could occur at different positions, and the regioselectivity would be influenced by the nature of the nucleophile and the reaction conditions. The thione group itself is generally not a good leaving group in its neutral form. However, under certain conditions or with specific reagents, reactions at the C2 position are possible. The nitro group at the 5-position activates the ring for nucleophilic attack, particularly at the C4 and C6 positions. youtube.com Computational modeling, including IRC analysis, would be invaluable in elucidating the preferred reaction pathways and the associated energy barriers for different nucleophiles.
Non-Linear Optical (NLO) Properties Prediction
Molecules with large dipole moments, high polarizability, and significant hyperpolarizability are of great interest for applications in non-linear optics (NLO). These materials can alter the properties of light, enabling technologies such as frequency doubling and optical switching. capes.gov.br
Computational chemistry plays a crucial role in the rational design of NLO materials by predicting their properties before synthesis. The first hyperpolarizability (β) is a key indicator of the second-order NLO response of a molecule. A high β value is often associated with molecules that have a strong electron donor and a strong electron acceptor connected by a π-conjugated system.
In this compound, the nitro group acts as a powerful electron acceptor, while the pyrimidine ring provides the conjugated system. The thione group can potentially act as an electron donor. This donor-π-acceptor (D-π-A) architecture is a common feature of many organic NLO chromophores. Computational studies on similar molecules, like 2-amino-5-nitropyrimidine, have predicted a significant first hyperpolarizability, suggesting their potential for NLO applications. nih.gov It is therefore highly probable that this compound also exhibits interesting NLO properties. Theoretical calculations of its hyperpolarizability would be essential to quantify this potential and guide the development of new NLO materials based on this scaffold. rsc.orgresearchgate.net
Chemical Reactivity and Reaction Pathways of 5 Nitropyrimidine 2 1h Thione
Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Ring
The pyrimidine ring, particularly when substituted with an electron-withdrawing group like a nitro group at the C5 position, is highly deactivated towards electrophilic substitution. The combined electron-withdrawing effects of the two ring nitrogen atoms and the nitro group make electrophilic attack on the carbon atoms of the ring energetically unfavorable. rsc.org
Conversely, this electron deficiency renders the pyrimidine ring susceptible to nucleophilic attack. doi.org The presence of the nitro group at the 5-position significantly activates the ring for nucleophilic substitution reactions. Nucleophiles can attack the electron-poor carbon atoms, potentially leading to substitution or ring-opening, a phenomenon well-documented for nitropyrimidine systems. doi.orgnih.gov The thione group at the C2 position can exist in tautomeric equilibrium with the corresponding thiol form, 5-nitro-2-mercaptopyrimidine. The sulfur atom in both forms is a soft nucleophile and readily undergoes reactions such as S-alkylation.
Reductive Transformations of the Nitro Group
The nitro group of 5-Nitropyrimidine-2(1H)-thione is a key functional handle that can be readily transformed, paving the way for a variety of synthetic derivatives. The most common transformation is its reduction to a primary amino group, yielding 5-aminopyrimidine-2(1H)-thione. This reduction is a crucial step in the synthesis of many biologically active molecules. nih.gov
Various reducing agents can be employed for this purpose, with the choice of reagent sometimes allowing for selective transformations. For instance, catalytic hydrogenation (e.g., using Pd/C) or chemical reduction using agents like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄) are effective methods. The resulting 5-amino derivative is a versatile intermediate, with the newly formed amino group serving as a nucleophile for subsequent cyclization and condensation reactions to build more complex heterocyclic systems. nih.gov
Table 1: Representative Reductive Transformations
| Starting Material | Reagent/Conditions | Product | Application |
|---|---|---|---|
| 2-Chloro-3,5-dinitropyridine | NH₄SH | 5-Amino-2-chloro-3-nitropyridine | Selective reduction of one nitro group. nih.gov |
| 6-Nitro-thiazolo[5,4-b]pyridine | Fe/AcOH | 6-Amino-thiazolo[5,4-b]pyridine | Formation of a key amine intermediate. nih.gov |
Cyclization and Rearrangement Reactions
The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic ring systems through cyclization reactions. It can also undergo fascinating rearrangement reactions, leading to different heterocyclic cores. researchgate.net
The construction of fused heterocycles from this compound typically involves leveraging the reactivity of the thione group and a second functional group on the pyrimidine ring.
Thiazolopyrimidines: The thione functionality is a perfect anchor for building a fused thiazole (B1198619) ring. The reaction of pyrimidine-2(1H)-thiones with α-halocarbonyl compounds (e.g., α-chloro ketones or esters) is a classic method for synthesizing thiazolo[3,2-a]pyrimidines. researchgate.net The reaction proceeds via initial S-alkylation of the thione to form a 2-(ketoalkyl)thiopyrimidine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused bicyclic system. The versatility of this reaction allows for the introduction of various substituents onto the newly formed thiazole ring. researchgate.netresearchgate.net
Pyrazolopyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines from a 5-nitropyrimidine (B80762) precursor can be achieved through several routes. nih.govmdpi.com One prominent pathway involves the reaction with hydrazine (B178648) or its derivatives. This can lead to the formation of a fused pyrazole (B372694) ring, particularly after the transformation of the nitro group. For example, reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization, or reaction with a suitable three-carbon fragment, can lead to the pyrazolopyrimidine scaffold. researchgate.netmdpi.com
Table 2: Synthesis of Fused Heterocycles
| Fused System | General Reactants | Key Intermediate | Reference Principle |
|---|---|---|---|
| Thiazolo[3,2-a]pyrimidine | This compound + α-Haloketone | S-alkylated pyrimidine | researchgate.net |
One of the more complex and intriguing reaction pathways for nitropyrimidine derivatives is ring transformation or recyclization, often initiated by strong nucleophiles like hydrazine. researchgate.net This process, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the electron-deficient pyrimidine ring, leading to ring opening.
Drawing a parallel from the well-studied hydrazinolysis of 5-nitropyridin-2(1H)-ones, a similar mechanism can be proposed for this compound. researchgate.net The reaction likely proceeds through the following steps:
Nucleophilic Attack: Hydrazine attacks one of the electrophilic carbon atoms of the pyrimidine ring (e.g., C4 or C6), leading to the formation of an open-chain intermediate.
Intramolecular Cyclization: The resulting acyclic species contains functionalities that can undergo a subsequent intramolecular cyclization.
Rearrangement and Elimination: The newly formed ring can then undergo rearrangement and eliminate a small molecule (like ammonia (B1221849) or H₂S) to yield a stable aromatic pyrazole derivative.
This transformation is significant as it converts one heterocyclic system (a pyrimidine) into another (a pyrazole), offering a powerful synthetic tool for accessing substituted pyrazoles that might be difficult to synthesize through other methods. researchgate.net
Advanced Applications and Research Directions
Biological Activity and Molecular Pharmacology of 5-Nitropyrimidine-2(1H)-thione Derivatives
The introduction of a nitro group to the pyrimidine-2-thione scaffold significantly influences its electronic properties and, consequently, its biological activity. This has spurred a wealth of research into the molecular pharmacology of its derivatives, leading to the discovery of potent enzyme inhibitors and novel therapeutic candidates.
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of this compound have been investigated as inhibitors of a wide array of enzymes, demonstrating the broad therapeutic potential of this chemical class.
Cyclooxygenase (COX): Certain pyrimidine (B1678525) derivatives have been identified as selective inhibitors of COX-2, an enzyme implicated in inflammation and cancer. nih.govcapes.gov.brresearchgate.net This selectivity is a desirable trait for anti-inflammatory drugs, as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. For instance, some cyanopyrimidine hybrids have shown potent COX-2 inhibitory activity, with IC50 values in the submicromolar range, comparable to the well-known COX-2 inhibitor Celecoxib. nih.gov
Inducible Nitric Oxide Synthase (iNOS): The overproduction of nitric oxide by iNOS is a hallmark of various inflammatory conditions. Studies have shown that 5-nitropyrimidine-2,4-dione analogues can effectively inhibit iNOS activity. nih.gov For example, one derivative demonstrated an IC50 value of 6.2 μM against iNOS, highlighting the potential of the 5-nitropyrimidine (B80762) scaffold in modulating inflammatory pathways. nih.gov
Topoisomerase II: As essential enzymes in DNA replication and transcription, topoisomerases are established targets for anticancer drugs. nih.gov While direct studies on this compound are limited, the broader class of pyrimidine derivatives has been explored as Topoisomerase II inhibitors, suggesting a potential avenue for future research into the anticancer properties of this specific compound. nih.gov
α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. Pyrimidine-fused heterocyclic derivatives have been synthesized and shown to be selective inhibitors of α-glucosidase. rsc.org This indicates that the pyrimidine-2-thione moiety could be a valuable pharmacophore for the design of new antidiabetic agents.
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. Novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines have exhibited significant AChE and BuChE inhibitory activity. One particular derivative showed an IC50 value of 0.88 µM against AChE.
HIV-1 Reverse Transcriptase (HIV-1 RT): The reverse transcriptase enzyme is crucial for the replication of HIV-1. While direct evidence for this compound is not available, the broader class of pyrimidine derivatives has been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Urease: This nickel-containing enzyme is implicated in infections by Helicobacter pylori. A series of 5-nitrofuran-2-yl-thiadiazole derivatives, which share the nitro-heterocyclic feature, have demonstrated potent urease inhibitory activity, with IC50 values in the low micromolar range.
Chymotrypsin (B1334515) and Prolyl Hydroxylase Domain 2 (PHD2): To date, there is a lack of specific research literature detailing the inhibitory activity of this compound derivatives against chymotrypsin and PHD2.
Janus Kinase 2 (JAK2): Dysregulation of JAK2 is linked to myeloproliferative neoplasms. Thienopyrimidine derivatives have been evaluated for their potential to inhibit JAK2, with some compounds showing promise in preclinical studies.
Table 1: Enzyme Inhibition by Pyrimidine-2-thione and Nitropyrimidine Derivatives
| Enzyme | Derivative Class | Key Findings |
|---|---|---|
| COX-2 | Cyanopyrimidine hybrids | Potent and selective inhibition with IC50 values in the submicromolar range. nih.gov |
| iNOS | 5-Nitropyrimidine-2,4-dione analogues | Effective inhibition with an IC50 value of 6.2 μM for a lead compound. nih.gov |
| α-Glucosidase | Pyrimidine-fused heterocycles | Selective inhibition, suggesting potential for antidiabetic drug development. rsc.org |
| Cholinesterases | Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines | Significant inhibition of AChE and BuChE, with a lead compound showing an IC50 of 0.88 µM against AChE. |
| Urease | 5-Nitrofuran-2-yl-thiadiazole derivatives | Potent inhibition with IC50 values in the low micromolar range. |
| JAK2 | Thienopyrimidine derivatives | Identified as potential inhibitors in preclinical evaluations. |
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking simulations have become an indispensable tool for understanding the binding modes of this compound derivatives with their biological targets. These in silico studies provide valuable insights into the specific interactions that govern inhibitory activity.
For instance, docking studies of pyrimidine-2-thione derivatives with the H-RAS protein, a key player in cancer development, have revealed detailed binding interactions. nih.gov These simulations have shown that the pyrimidine-2-thione core can form crucial hydrogen bonds and hydrophobic interactions within the protein's active site, explaining the observed antineoplastic activity. nih.gov Similarly, docking studies of 5-nitropyrimidine-2,4-dione analogues against iNOS have confirmed their binding to the active site, elucidating the molecular basis for their inhibitory effects. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
The systematic modification of the this compound scaffold has allowed for the elucidation of structure-activity relationships (SAR), providing a roadmap for the design of more potent and selective inhibitors. SAR studies have revealed that the nature and position of substituents on the pyrimidine ring, as well as on the thione group, play a critical role in determining biological activity. These studies are crucial for optimizing lead compounds into viable drug candidates.
Investigation of Specific Biological Targets (e.g., SARS-CoV-2 Mpro)
The emergence of new infectious diseases has prompted the investigation of this compound derivatives against novel biological targets. A notable example is the main protease (Mpro) of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. Dihydropyrimidine-2-thione derivatives have been explored as potential inhibitors of SARS-CoV-2 Mpro, with some compounds showing promising activity in initial screenings. This highlights the adaptability of the pyrimidine-2-thione scaffold for targeting emerging health threats.
Material Science and Optoelectronic Applications
Beyond their biological significance, pyrimidine-2-thione derivatives, including the 5-nitro substituted variant, exhibit interesting properties that make them attractive for applications in material science.
Coordination Chemistry and Metal Complex Formation
The thione group and the nitrogen atoms of the pyrimidine ring in this compound provide excellent coordination sites for metal ions. This has led to the synthesis of a variety of metal complexes with interesting structural and electronic properties. The coordination can occur through the sulfur atom, a nitrogen atom, or both, leading to the formation of diverse and stable complexes. These metal complexes have been investigated for their own biological activities, which can sometimes surpass that of the free ligand.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Celecoxib |
| 5-Nitropyrimidine-2,4-dione |
| Pyrimidine-2-thione |
| Dihydropyrimidine-2-thione |
| 5-Nitrofuran-2-yl-thiadiazole |
| Thienopyrimidine |
| Cyanopyrimidine |
| Pyrazinamide |
Chromophore Design for Photovoltaic and Optoelectronic Devices
The design of efficient organic chromophores is a cornerstone of research in photovoltaic and optoelectronic technologies, such as dye-sensitized solar cells (DSSCs). The fundamental principle often involves creating molecules with a donor-π-acceptor (D-π-A) architecture. This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for charge separation and generation of photocurrent.
While direct experimental studies on this compound as a primary chromophore in photovoltaic devices are not extensively documented, its structural components suggest a potential role. The pyrimidine ring can act as an electron-accepting unit. researchgate.net The introduction of a nitro group further enhances its electron-withdrawing nature. In a D-π-A framework, the 5-nitropyrimidine moiety could serve as a potent acceptor. Theoretical studies on other pyrimidine derivatives have highlighted their potential in luminescent and photovoltaic materials, underscoring the promise of this heterocyclic system. researchgate.net
Computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for predicting the optoelectronic properties of new materials. jmaterenvironsci.comnih.gov Such studies on novel chromophores help in estimating key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and the absorption spectra. nih.govdergipark.org.tr For a compound like this compound, computational modeling could elucidate its potential as a building block in more complex chromophores for solar cells. researchgate.net The thione group also offers a potential anchoring point for attachment to semiconductor surfaces like TiO2, a common component in DSSCs. rsc.org
Potential in Gas Sensing and Sensing Applications
The development of selective and sensitive chemical sensors is crucial for environmental monitoring and industrial safety. Electrochemical sensors, in particular, offer a promising platform for the detection of various analytes. The sensing mechanism often relies on the interaction between the analyte and the sensor material, leading to a measurable change in an electrical property.
Nitrogen-containing heterocyclic compounds and nitroaromatic compounds have been explored as materials for gas sensors. researchgate.net For instance, theoretical studies using DFT have been conducted to evaluate the sensing capabilities of materials like carbon nitride sheets for nitroaromatic compounds. rsc.orgnih.gov These studies investigate the interaction energies and changes in electronic properties upon adsorption of the analyte.
Although specific research on this compound for gas sensing is not yet available, its chemical structure suggests it could be a candidate for future investigation. The nitro group and the pyrimidine ring could potentially interact with specific gas molecules through various mechanisms, including dipole-dipole interactions or charge transfer. researchgate.net The development of electrochemical sensors based on naturally occurring and synthetic compounds is a burgeoning field, and the unique functional groups of this compound make it a molecule worthy of exploration in this context. mdpi.com
Advanced Analytical Methodologies for this compound and its Metabolites
The development of robust analytical methods is essential for the characterization, quantification, and impurity profiling of any chemical compound of interest. For this compound and its potential metabolites, a suite of advanced chromatographic and spectrometric techniques would be applicable.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds in a mixture. The development of a validated HPLC method for this compound would be a critical step for its analysis in various matrices.
A typical approach would involve a reversed-phase HPLC method, likely utilizing a C18 column. The mobile phase would be optimized to achieve good separation and peak shape, commonly consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Method validation would be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure linearity, accuracy, precision, specificity, and robustness. rsc.org
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a wavelength determined by the compound's absorbance maximum |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Ultra-High Performance Liquid Chromatography (UHPLC) and Very High-Performance Liquid Chromatography (vHPLC) Applications
For more complex analyses, such as the study of metabolites in biological matrices or the detection of trace impurities, Ultra-High Performance Liquid Chromatography (UHPLC) and Very High-Performance Liquid Chromatography (vHPLC) offer significant advantages over conventional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC and vHPLC systems can achieve higher resolution, faster analysis times, and increased sensitivity.
These advanced techniques would be highly beneficial for the analysis of this compound and its derivatives, allowing for better separation from endogenous components in biological samples and more sensitive detection of low-level impurities. The principles of method development are similar to HPLC but require instrumentation capable of handling the higher backpressures generated by the smaller particle size columns.
Mass Spectrometry Coupling for Structural Characterization in Complex Matrices
Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the definitive identification and structural elucidation of compounds in complex mixtures. For this compound and its metabolites, LC-MS/MS (tandem mass spectrometry) would be the method of choice. nih.govplos.org
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that would likely be suitable for this compound, generating a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-. acs.org The subsequent fragmentation of this parent ion in the mass spectrometer (MS/MS) provides a unique fingerprint that can be used for structural confirmation. youtube.com The fragmentation patterns of nitro-containing compounds and pyrimidine derivatives have been studied, and these can provide clues as to the expected fragmentation of this compound. researchgate.netnih.govnih.govyoutube.com For example, the loss of the nitro group (NO2) is a common fragmentation pathway for nitroaromatic compounds. nih.gov
| Fragment | Description | Potential m/z (for [M+H]+) |
|---|---|---|
| [M+H]+ | Protonated parent molecule | 171.02 |
| [M-NO2+H]+ | Loss of nitro group | 125.03 |
| Further pyrimidine ring fragments | Cleavage of the heterocyclic ring | Variable |
Development of Robust Separation Techniques for Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development and chemical synthesis, ensuring the quality and safety of the final product. The synthesis of this compound may result in process-related impurities or degradation products. For instance, a known synthetic route to a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, starts from diethyl malonate and involves nitration, cyclization with thiourea (B124793), methylation, and chlorination steps. google.com Each of these steps could introduce specific impurities.
Robust separation techniques, primarily HPLC and UHPLC, are essential for the detection and quantification of these impurities. nih.gov The development of a stability-indicating method that can separate the parent compound from all potential impurities and degradation products is a key objective. mdpi.com The characterization of these impurities would then be carried out using techniques like LC-MS/MS, as well as NMR spectroscopy, to fully elucidate their structures.
Conclusion and Future Perspectives in 5 Nitropyrimidine 2 1h Thione Research
Summary of Key Research Findings and Advancements
Research into 5-Nitropyrimidine-2(1H)-thione has yielded significant advancements in both synthetic methodologies and the discovery of biologically active molecules. The core structure has proven to be a valuable synthon for creating a wide array of fused heterocyclic systems and substituted pyrimidine (B1678525) derivatives.
Key findings include:
Synthetic Versatility : The this compound core is a versatile starting material for synthesizing various heterocyclic compounds. For instance, it has been used to create fused pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. researchgate.net The thione group is particularly useful, as its reactions, such as alkylation, allow for the functionalization of the pyrimidine ring. researchgate.net
Biological Potential : Derivatives of the broader pyrimidine-2(1H)-thione class have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net For example, certain pyrimidine-2(1H)-thione derivatives have shown promising anticancer activity against human cancer cell lines like HepG-2 and MCF-7. researchgate.netnih.gov
Reaction Pathways : Established reaction pathways, such as the Biginelli reaction, have been successfully employed to synthesize pyrimidine-2-thione derivatives. ekb.eg Additionally, Claisen-Schmidt condensation has been used to prepare precursors for pyrimidine-2(1H)-thione synthesis. researchgate.net
Interactive Data Table: Summary of Key Research Findings
| Research Area | Key Finding | Significance |
| Synthetic Chemistry | Versatile precursor for fused heterocycles. researchgate.net | Enables the creation of complex molecular architectures. |
| Amenable to various substitution reactions. researchgate.net | Allows for fine-tuning of molecular properties. | |
| Medicinal Chemistry | Derivatives exhibit anticancer activity. researchgate.netnih.gov | Potential for developing new therapeutic agents. |
| Antimicrobial properties observed in related structures. researchgate.net | Addresses the need for new antimicrobial drugs. |
Emerging Research Avenues and Untapped Potential
While significant progress has been made, the full potential of this compound remains to be unlocked. Several emerging research avenues hold considerable promise for future investigations.
Novel Catalytic Systems : The development of more efficient and environmentally friendly catalytic systems for the synthesis of this compound and its derivatives is a key area of interest. This includes the exploration of hybrid catalysts, nanocatalysts, and green solvents to improve reaction yields and reduce environmental impact. nih.gov
Computational and Docking Studies : The use of molecular docking simulations can aid in the rational design of new this compound derivatives with enhanced biological activity. nih.gov By predicting the binding interactions of these compounds with specific biological targets, researchers can prioritize the synthesis of the most promising candidates.
Exploration of New Biological Targets : While research has focused on anticancer and antimicrobial activities, there is potential for this compound derivatives to modulate other biological pathways. For instance, related pyrimidine structures have been investigated as inhibitors of nitric oxide synthase and as bone anabolic agents. nih.govnih.gov
Derivatization for Enhanced Properties : The introduction of different functional groups onto the this compound scaffold can lead to compounds with improved pharmacological properties. For example, the incorporation of a trifluoromethyl group has been shown to enhance the bioavailability of some heterocyclic compounds. mdpi.com
Challenges and Future Directions in the Study of this compound
Despite the promising outlook, several challenges need to be addressed to advance the field of this compound research.
Synthesis Optimization : The development of robust and scalable synthetic routes remains a challenge. Some current methods require multi-step procedures or harsh reaction conditions, which can limit their applicability. researchgate.net Future work should focus on developing more efficient one-pot syntheses and utilizing milder reaction conditions.
Structure-Activity Relationship (SAR) Studies : A deeper understanding of the structure-activity relationships of this compound derivatives is crucial for the design of more potent and selective compounds. nih.gov Systematic modifications of the core structure and subsequent biological evaluation will be essential to elucidate these relationships.
Investigation of Resistance Mechanisms : As with any potential therapeutic agent, the possibility of drug resistance is a concern. Future studies should investigate potential mechanisms of resistance to this compound-based compounds to inform the development of next-generation inhibitors.
Interdisciplinary Collaboration : Advancing the research on this compound will require a collaborative effort between synthetic chemists, medicinal chemists, biologists, and computational scientists. This interdisciplinary approach will be vital for translating basic research findings into tangible applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
